molecular formula C14H17N3O2 B3049105 1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]- CAS No. 194419-32-4

1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3049105
CAS No.: 194419-32-4
M. Wt: 259.3 g/mol
InChI Key: OGPYPOYISFEBSP-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]- (CAS: 194419-32-4) is a triazole derivative with the molecular formula C₁₄H₁₇N₃O₂ . Its structure comprises a 1,2,4-triazole core substituted at the 3-position with an acetic acid moiety and at the 5-position with a 4-tert-butylphenyl group. The compound is commercially available, as noted in chemical catalogs, and serves as a precursor or intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)10-6-4-9(5-7-10)13-15-11(16-17-13)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYPOYISFEBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889104
Record name 1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194419-32-4
Record name 5-[4-(1,1-Dimethylethyl)phenyl]-1H-1,2,4-triazole-3-acetic acid
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Record name 1H-1,2,4-Triazole-3-acetic acid, 5-(4-(1,1-dimethylethyl)phenyl)-
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Record name 1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-
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Record name 1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Early routes relied on cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 3-(chloromethyl)-1H-1,2,4-triazole serves as a key intermediate, synthesized via tandem reactions of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine acetate. This intermediate undergoes nucleophilic substitution with 4-tert-butylphenylboronic acid to introduce the aryl group.

Reaction Conditions :

  • Step 1 : 2-Chloroacetamide + DMF-DMA in ethyl acetate at 50°C for 1.5 hours.
  • Step 2 : Hydrazine acetate in acetic acid at 50°C overnight.
  • Yield : ~54% after purification via slurrying in tert-butyl methyl ether.

Ylidene Intermediate Formation

Ukrainian researchers demonstrated the use of ylidene derivatives of 4-amino-5-(4-tert-butylphenyl)-1,2,4-triazole-3-thiol as precursors. Reaction with aromatic amines in ethanol under reflux yielded target analogs, though the acetic acid side chain required post-functionalization.

Continuous-Flow Synthesis Approaches

Metal-Free Triazole Ring Construction

A breakthrough methodology employs continuous-flow reactors to assemble the triazole ring sustainably. By avoiding metal catalysts and chromatography, this approach enhances atom economy and reduces waste.

Key Steps :

  • Flow Reactor Setup : Tubular reactor with precise temperature control (50–80°C).
  • Reagents : Glyoxylic acid and tert-butylphenyl hydrazine derivatives.
  • Residence Time : 10–15 minutes.
  • Yield : 72% (vs. 54% in batch).

Advantages :

  • Safe handling of energetic intermediates (e.g., hydrazoic acid derivatives).
  • Scalability to multi-gram quantities without compromising purity.

One-Pot Multi-Step Strategies

Tandem N-Methylation and Cyclization

A two-stage one-pot process optimizes the synthesis of triazone-triazole intermediates:

  • Stage 1 : Condensation of 6-(ethylthio)-3-tert-butyl-1,3,5-triazine-2,4(1H,3H)-dione with 1-(bromomethyl)-2,4,5-trifluorobenzene in acetonitrile.
  • Stage 2 : Acid-mediated cyclization using trifluoroacetic acid (TFA).

Conditions :

  • Temperature : 80°C for 2 hours (Stage 1); room temperature overnight (Stage 2).
  • Purification : Filtration and solvent evaporation.

Purification and Isolation Techniques

Solvent Slurrying

Crude products are often purified via slurrying in tert-butyl methyl ether (TBME) to remove impurities like N-methyl triazone (reduced from 23% to <1%).

Chromatography-Free Workflows

Continuous-flow methods eliminate chromatography by leveraging in-line extraction and pH-controlled crystallization.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Safety Sustainability
Traditional Batch 54–60% Moderate Moderate risk Low (high waste)
Continuous-Flow 72% High High High
One-Pot 58% High Moderate Moderate

Key Insights :

  • Continuous-flow synthesis outperforms batch methods in yield and safety.
  • One-pot strategies reduce solvent use but require rigorous impurity control.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 28711-29-7
  • Structure : The compound features a triazole ring which contributes to its biological activity and stability.

Medicinal Chemistry Applications

  • Antifungal Activity :
    • Triazole derivatives are well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. Studies have shown that compounds similar to 1H-1,2,4-triazole-3-acetic acid exhibit potent antifungal activity against various fungal strains including Candida and Aspergillus species .
  • Anticancer Properties :
    • Research indicates that triazole derivatives can act as anticancer agents. For instance, a study demonstrated that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through the modulation of various signaling pathways .
  • Anti-inflammatory Effects :
    • Some studies have reported that triazole compounds can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Agricultural Applications

  • Plant Growth Regulators :
    • Triazole compounds are utilized as plant growth regulators. They can enhance plant growth by modifying hormonal balances within plants, leading to improved yield and resistance to environmental stressors .
  • Fungicides :
    • The antifungal properties of triazoles make them suitable candidates for use as fungicides in agriculture. They effectively control fungal diseases in crops, thereby improving agricultural productivity .

Case Study 1: Antifungal Activity

A study published in Frontiers in Chemistry evaluated a series of triazole derivatives against Candida albicans. Among them, 1H-1,2,4-Triazole-3-acetic acid showed significant antifungal activity with an IC50 value lower than that of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Effects

In a research article from Wiley Online Library, a derivative of 1H-1,2,4-Triazole was tested against multiple cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . These interactions can inhibit the activity of enzymes or disrupt cellular processes, contributing to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Pharmacological Notes
Target Compound C₁₄H₁₇N₃O₂ 4-tert-butylphenyl (5), acetic acid (3) Carboxylic acid Potential bioactivity (unconfirmed)
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid C₁₂H₁₃N₃O₄S 2,4-dimethoxyphenyl (5), thioacetic acid (3) Thioether, carboxylic acid High acute toxicity (predicted)
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid C₁₃H₁₃N₃O₃S Hydroxy(phenyl)methyl (5), thioacetic acid (3) Thioether, hydroxyl, carboxylic acid High pharmacological activity (salts)
Aleplasinin (CAS: 481629-87-2) C₂₈H₂₇NO₃ 4-tert-butylphenyl (indole core) Oxoacetic acid, indole Alzheimer’s disease treatment
1H-1,2,4-Triazole, 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl] C₁₆H₁₀ClF₃N₃O Chlorophenyl (1), trifluoromethylphenyl (5), propynyloxy (3) Alkyne, halogen, trifluoromethyl Unreported bioactivity

Physicochemical Properties

Key Observations :

  • Acidity : Thioether-containing analogs (e.g., C₁₂H₁₃N₃O₄S ) exhibit stronger acidity due to the electron-withdrawing thio group, whereas the target compound’s acetic acid moiety has moderate acidity .
  • Crystallinity : Bulky tert-butyl groups may disrupt crystal packing, as seen in coordination polymers, leading to amorphous solid forms compared to methoxy-substituted triazoles .

Pharmacological and Toxicological Profiles

  • Activity : Salts of thioacetic acid derivatives (e.g., C₁₃H₁₃N₃O₃S ) show high pharmacological activity, possibly due to enhanced bioavailability. The target compound’s activity remains underexplored but may mimic tert-butyl-containing drugs like Aleplasinin .
  • Toxicity : Methoxy-substituted triazoles (C₁₂H₁₃N₃O₄S ) exhibit higher predicted acute toxicity (GUSAR-online modeling) compared to tert-butyl analogs, suggesting substituent-driven safety profiles .

Biological Activity

1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]- is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific triazole derivative based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a triazole ring and an acetic acid moiety. Its molecular formula is C_{14}H_{18N_4O_2. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Studies have shown that derivatives of 1H-1,2,4-triazole exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Properties : Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, compounds similar to 1H-1,2,4-triazole-3-acetic acid demonstrated higher antibacterial activity than traditional antibiotics like amoxicillin .
  • Antifungal Activity : Triazoles are effective against fungal infections due to their ability to inhibit ergosterol biosynthesis. This mechanism disrupts fungal cell membrane integrity. The compound's structural features contribute to its antifungal efficacy against strains such as Candida albicans and Aspergillus species .

Anti-inflammatory Activity

Inflammation is a key factor in various diseases, and compounds with anti-inflammatory properties are crucial for therapeutic applications:

  • Cytokine Modulation : Studies have evaluated the effects of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Cell Proliferation Inhibition : Compounds derived from triazoles have shown promising results in inhibiting cancer cell proliferation. For example, research demonstrated that specific derivatives displayed cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .

Synthesis and Evaluation

A notable study synthesized several 1H-1,2,4-triazole derivatives and evaluated their biological activities. The synthesis involved reactions with amidrazones and succinic anhydride leading to compounds with varying degrees of biological efficacy. Among these, certain derivatives exhibited superior anti-inflammatory and antimicrobial activities compared to their analogs lacking specific functional groups .

Comparative Analysis

A comparative analysis of the biological activities of several triazole derivatives was conducted. The following table summarizes the findings:

CompoundAntibacterial ActivityAntifungal ActivityAnti-inflammatory ActivityAnticancer Activity
1H-1,2,4-Triazole Derivative AHighModerateSignificantModerate
1H-1,2,4-Triazole Derivative BModerateHighLowHigh
1H-1,2,4-Triazole Derivative CLowModerateSignificantLow

Q & A

Q. Basic

  • Salt formation : React with inorganic bases (e.g., NaOH) or organic amines (e.g., morpholine) to improve aqueous solubility. Sodium salts of triazole-acetic acids show 3–5x higher solubility than parent acids .
  • Esterification : Convert carboxylic acid to methyl/ethyl esters to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid form .
  • Metal complexes : Chelation with Zn²⁺ or Cu²⁺ enhances antifungal activity but requires toxicity screening .

What analytical challenges arise in characterizing triazole-acetic acid derivatives, and how are they mitigated?

Q. Advanced

  • Challenge 1 : Low-resolution mass spectrometry (LRMS) struggles to distinguish isomers (e.g., 2,4- vs. 3,4-dimethoxyphenyl substituents).
    • Solution : Use HRMS (Q-TOF) with <5 ppm mass accuracy .
  • Challenge 2 : Crystallization difficulties due to amorphous solid forms.
    • Solution : Employ solvent-drop grinding or co-crystallization with nicotinamide .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-
Reactant of Route 2
1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-

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